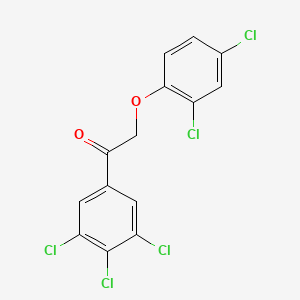![molecular formula C14H16N2O3 B5663248 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B5663248.png)
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as 5-MeO-2CT or Moxy, and it belongs to the class of tryptamines. Moxy is a potent psychedelic compound, and it has been found to have a wide range of potential applications in scientific research.
作用機序
The mechanism of action of Moxy is not fully understood, but it is thought to involve the activation of the serotonin receptors in the brain. Moxy has a high affinity for the 5-HT2A receptor, which is the same receptor that is targeted by other psychedelic compounds such as LSD and psilocybin. The activation of the 5-HT2A receptor is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can produce a range of effects including altered perception, mood, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of Moxy are complex and varied. Moxy has been found to produce a range of effects on the brain and body, including altered perception, mood, and cognition. Moxy has also been found to have potential therapeutic applications for the treatment of conditions such as depression, anxiety, and addiction.
実験室実験の利点と制限
Moxy has several advantages for use in lab experiments. One of the main advantages is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. Moxy is also relatively easy to synthesize, which makes it more accessible for researchers. However, Moxy also has some limitations, including its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research on Moxy. One potential direction is the development of new analogs of Moxy that have improved therapeutic potential and reduced side effects. Another direction is the exploration of the potential therapeutic applications of Moxy for the treatment of conditions such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of Moxy and its effects on the brain and body.
合成法
The synthesis of 3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one is a complex process that involves several steps. The most common method for synthesizing Moxy involves the reaction of 5-methoxytryptamine with ethyl chloroformate and 2-amino-2-methyl-1-propanol. This reaction results in the formation of Moxy as a white crystalline powder.
科学的研究の応用
Moxy has been studied extensively in scientific research, and it has been found to have a wide range of potential applications. One of the most significant applications of Moxy is in the field of neuroscience. Moxy has been found to activate the serotonin receptors in the brain, which can lead to altered states of consciousness and enhanced sensory perception. This property of Moxy makes it a valuable tool for studying the neurobiological mechanisms that underlie perception and consciousness.
特性
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-11-2-3-13-12(8-11)10(9-15-13)4-5-16-6-7-19-14(16)17/h2-3,8-9,15H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBXFRVVQCIDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)
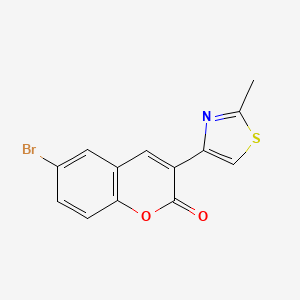
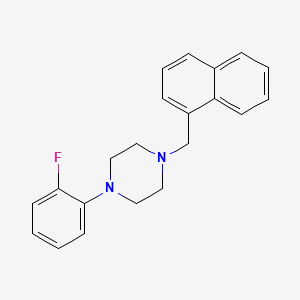
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5663212.png)
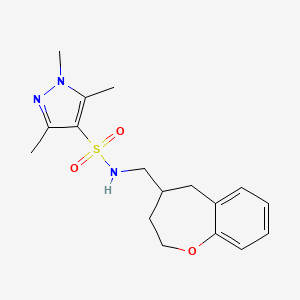
![4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)

![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)
![2-{[(4-methoxyphenyl)amino]methylene}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B5663238.png)
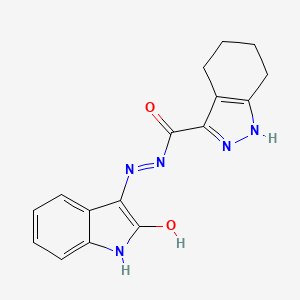
![1-[(3,4-dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5663257.png)
